molecular formula C16H16ClN3O4S2 B2903605 Ethyl 5-acetyl-2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate CAS No. 838810-63-2

Ethyl 5-acetyl-2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B2903605
CAS No.: 838810-63-2
M. Wt: 413.89
InChI Key: NTRYCLZXJZHRCG-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate is a thiophene-pyrimidine hybrid compound characterized by a multifunctional structure. Its core consists of a thiophene ring substituted with an acetyl group at position 5, a methyl group at position 4, and a carbamate linkage to a 5-chloro-2-methylsulfanylpyrimidine moiety at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its structural complexity, which allows for diverse interactions in biological systems .

Properties

IUPAC Name

ethyl 5-acetyl-2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S2/c1-5-24-15(23)10-7(2)12(8(3)21)26-14(10)20-13(22)11-9(17)6-18-16(19-11)25-4/h6H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRYCLZXJZHRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene-Pyrimidine Hybrids

The compound shares structural motifs with several derivatives synthesized for biological evaluation. Key analogues include:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) LCMS/HPLC Data (if available) Reference ID
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Lacks pyrimidine moiety; simpler thiophene core with acetyl and methyl groups 255.30 Not explicitly reported
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Chlorophenyl substituent; cyanoacetyl amino group instead of pyrimidine 378.84 CAS 532386-24-6; MFCD03398011
6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile Pyrimidine-carbonitrile core; trifluoromethylphenyl group 264.22 LCMS: m/z 265 [M+H]⁺; RT: 1.16 min
Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino]benzenesulfonamide thiophene-2-carboxylate Sulfonamide-linked thiophene; chlorophenyl and carbamothioyl groups ~550 (estimated) Not explicitly reported

Key Observations :

  • The methylsulfanyl (SMe) group at position 2 of the pyrimidine ring may influence metabolic stability compared to analogues with cyano or trifluoromethyl groups (e.g., ), as sulfur-containing groups often resist oxidative degradation.
  • Substitution at position 5 of the thiophene (acetyl vs. chlorophenyl in ) affects electronic properties and steric bulk, which could modulate solubility and target selectivity.
Physicochemical and Spectroscopic Comparisons
  • Solubility : The acetyl and ester groups in the target compound likely enhance solubility in polar aprotic solvents compared to halogenated derivatives (e.g., ), though this remains untested in the provided evidence.
  • Spectral Data :
    • IR Spectroscopy : The carbonyl (C=O) stretch of the acetyl group (~1700 cm⁻¹) and ester (C=O) (~1720 cm⁻¹) would dominate, similar to related thiophene-carboxylates .
    • NMR : The methylsulfanyl group on the pyrimidine would produce a distinct singlet at ~2.5 ppm (¹H) and ~13 ppm (¹³C), as seen in analogous SMe-containing pyrimidines .

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl 5-acetyl-2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiophene core via the Gewald reaction, using ethyl acetoacetate, elemental sulfur, and a nitrile derivative under basic conditions to yield 2-aminothiophene intermediates .
  • Step 2: Acylation of the amino group using 5-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) to introduce the pyrimidine moiety .
  • Step 3: Functionalization of the thiophene ring with acetyl and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution, depending on the substituent position .
  • Purification: Column chromatography or recrystallization is recommended to isolate the final product, with characterization via 1H^1H-NMR and HPLC-MS to confirm purity .

Basic: How can researchers characterize the molecular structure of this compound?

Methodological Answer:
Structural elucidation requires a combination of techniques:

  • X-ray crystallography: For definitive 3D structure determination. Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve ambiguities in substituent orientation .
  • Spectroscopy:
    • 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone.
    • IR spectroscopy to validate carbonyl (C=O) and amino (N-H) functional groups.
  • Mass spectrometry: High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Advanced: How can contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values) be systematically addressed?

Methodological Answer:
Contradictions often arise from assay variability or structural ambiguity. To resolve this:

  • Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., ATP vs. MTT assays) .
  • Structural analogs comparison: Synthesize derivatives with modifications to the pyrimidine or thiophene moieties to isolate pharmacophore contributions .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental results .

Advanced: What strategies optimize reaction yields for introducing the 5-chloro-2-methylsulfanylpyrimidine group?

Methodological Answer:
Key optimization steps include:

  • Reagent selection: Use freshly distilled 5-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride to avoid hydrolysis byproducts.
  • Solvent system: Perform acylation in anhydrous dichloromethane or DMF with 4-dimethylaminopyridine (DMAP) as a catalyst to enhance nucleophilicity .
  • Temperature control: Maintain reactions at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
  • In-line monitoring: Use TLC (hexane:ethyl acetate, 3:1) or in-situ FTIR to track reaction progress and terminate at ~90% conversion .

Basic: What are the common functional groups in this compound, and how do they influence reactivity?

Methodological Answer:
Critical functional groups and their roles:

  • Thiophene ring: Electron-rich system facilitating electrophilic substitutions (e.g., halogenation).
  • Ethyl ester: Hydrolyzable under basic conditions to carboxylic acid for further derivatization .
  • Acetyl group: Participates in condensation reactions (e.g., formation of hydrazones) .
  • 5-Chloro-2-methylsulfanylpyrimidine: Enhances lipophilicity and potential kinase inhibition via halogen bonding .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking: Use Schrödinger Suite or GROMACS to simulate binding to targets (e.g., EGFR kinase). Focus on key residues (e.g., hinge region) and validate with free-energy perturbation (FEP) calculations .
  • QSAR modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • MD simulations: Run 100-ns trajectories to assess binding stability and conformational changes in the target protein .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, amber vials to prevent photodegradation.
  • Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the ester group.
  • Solvent: For long-term storage, dissolve in anhydrous DMSO and aliquot to minimize freeze-thaw cycles .

Advanced: How can researchers resolve crystallographic disorder in the thiophene ring during structure determination?

Methodological Answer:

  • Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution and reduce thermal motion artifacts .
  • Refinement: In SHELXL, apply restraints (DFIX, SIMU) to bond lengths and anisotropic displacement parameters. Partial occupancy modeling may be required for overlapping atoms .
  • Validation: Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

Advanced: What experimental design principles apply when studying structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Scaffold diversification: Synthesize analogs with variations in the pyrimidine (e.g., replacing Cl with F) or thiophene (e.g., methyl to ethyl) groups .
  • Control experiments: Include positive controls (e.g., known kinase inhibitors) and negative controls (scrambled analogs) in bioassays .
  • High-throughput screening: Use 96-well plate formats with automated liquid handling to test cytotoxicity and selectivity across multiple cell lines .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Ventilation: Perform reactions with volatile reagents (e.g., thionyl chloride) in fume hoods.
  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Waste disposal: Neutralize acidic/byproduct streams before disposal, following institutional guidelines .

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